molecular formula C12H11FN2O B8305351 3-Fluoro-4-phenoxybenzene-1,2-diamine

3-Fluoro-4-phenoxybenzene-1,2-diamine

Cat. No.: B8305351
M. Wt: 218.23 g/mol
InChI Key: RBNGFBWUIYFKMQ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted ortho-Phenylenediamines in Contemporary Organic Synthesis

Substituted ortho-phenylenediamines (OPDs) are a cornerstone class of intermediates in organic synthesis, prized for their versatility as precursors to a wide array of heterocyclic compounds. The adjacent positioning of two amine groups on a benzene (B151609) ring provides a reactive scaffold that can readily undergo condensation reactions with various electrophiles. This reactivity is harnessed to construct fused heterocyclic systems, which are prevalent in many biologically active molecules and functional materials.

The most prominent application of OPDs is in the synthesis of benzimidazoles, which are formed through condensation with carboxylic acids or aldehydes. ossila.com Benzimidazole (B57391) derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Furthermore, OPDs are crucial for creating other important heterocyclic structures such as quinoxalines (from condensation with 1,2-dicarbonyl compounds), phenazines, and benzotriazoles. ossila.com The ability to introduce various substituents onto the aromatic ring of the OPD starting material allows chemists to systematically tune the properties of the final heterocyclic product. This makes substituted OPDs indispensable building blocks for developing new pharmaceuticals and agrochemicals. nih.gov Beyond medicinal chemistry, these diamines are also used to synthesize high-performance polymers and ligands for coordination chemistry. chalcogen.ro

Research Landscape of Fluorinated Aromatic Amines and Phenoxy-Substituted Benzene Derivatives

The fields of medicinal and materials chemistry frequently leverage the unique properties imparted by specific functional groups to optimize molecular behavior. Fluorinated aromatic amines and phenoxy-substituted benzene derivatives represent two major areas of this research.

Fluorinated Aromatic Amines have gained immense importance, particularly in drug design. The introduction of a fluorine atom into an aromatic amine can profoundly alter its physicochemical properties. Due to fluorine's high electronegativity, it can lower the basicity (pKa) of the amine groups, which can be crucial for modulating a drug candidate's ionization state and bioavailability. researchgate.net Moreover, the carbon-fluorine bond is exceptionally strong, and replacing a carbon-hydrogen bond with C-F can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug. researchgate.netnih.gov This "fluorine effect" is a widely used strategy in the development of pharmaceuticals and agrochemicals. nih.gov

Phenoxy-Substituted Benzene Derivatives are explored for a different set of properties. The phenoxy group adds significant bulk and hydrophobicity to a molecule, which can influence its solubility and ability to interact with biological targets or self-assemble in materials. vulcanchem.comontosight.ai The ether linkage provides a degree of conformational flexibility, while the additional aromatic ring can participate in pi-stacking interactions, which are critical for molecular recognition in biological systems and for the performance of organic electronic materials like liquid crystals. ontosight.ai Some derivatives have also been investigated for their inherent biological activities, including antioxidant and antimicrobial properties.

Rationale for Investigating 3-Fluoro-4-phenoxybenzene-1,2-diamine: Strategic Molecular Design and Potential for Novel Chemical Entities

The specific molecular architecture of this compound is not coincidental but rather a product of strategic molecular design aimed at creating a highly versatile and valuable synthetic building block. The rationale for its investigation stems from the synergistic combination of its three key structural motifs:

The Ortho-phenylenediamine Core: This provides the foundational reactivity to build a diverse library of heterocyclic compounds, particularly benzimidazoles and quinoxalines, which are proven scaffolds for bioactive agents. ossila.com

The Fluorine Atom (at C-3): Positioned adjacent to one amine group, the electron-withdrawing fluorine atom can modulate the reactivity of the diamine. More importantly, it serves as a strategic bioisosteric replacement for a hydrogen atom in any subsequent derivative, offering the potential to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the electronic properties of the final molecule. vulcanchem.com

The Phenoxy Group (at C-4): This large, lipophilic group, situated next to the other amine, can be used to probe steric and hydrophobic pockets in enzyme active sites or cellular receptors. Its presence can significantly influence the solubility, crystal packing, and material properties of resulting compounds. vulcanchem.com

By combining these three features into a single molecule, this compound emerges as a powerful precursor for creating novel chemical entities. Synthesizing derivatives from this compound allows researchers to explore new regions of chemical space, potentially leading to the discovery of next-generation pharmaceuticals, specialized polymers, or advanced functional materials with precisely tailored properties.

Data Tables

Table 1: Physicochemical Properties of this compound

Note: Due to the specialized nature of this compound, most experimental data is not publicly available. The following properties are calculated or estimated based on its chemical structure and analysis of analogous compounds.

PropertyValue / DescriptionSource Analogy
Molecular Formula C₁₂H₁₁FN₂O-
Molecular Weight 218.23 g/mol -
Density ~1.2–1.3 g/cm³ (Estimated)Based on 1-Fluoro-4-phenoxybenzene ontosight.ai
Melting Point 120–140°C (Estimated)Based on 4-Bromo-3-fluorobenzene-1,2-diamine
Solubility Soluble in polar aprotic solvents (e.g., DMF, THF)Inferred from polymer science applications vulcanchem.com
Stability Likely air-sensitive; best stored under an inert atmosphereCommon handling precautions for diamines vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-fluoro-4-phenoxybenzene-1,2-diamine

InChI

InChI=1S/C12H11FN2O/c13-11-10(7-6-9(14)12(11)15)16-8-4-2-1-3-5-8/h1-7H,14-15H2

InChI Key

RBNGFBWUIYFKMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)N)N)F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3 Fluoro 4 Phenoxybenzene 1,2 Diamine

Retrosynthetic Analysis of 3-Fluoro-4-phenoxybenzene-1,2-diamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies a plausible synthetic route by logically disconnecting key functional groups.

The primary disconnection targets the vicinal amino groups, a hallmark of ortho-phenylenediamines. A common and reliable method for creating such a moiety is the reduction of an ortho-nitroaniline. This leads to the precursor 3-Fluoro-6-nitro-4-phenoxybenzenamine .

The synthesis of this ortho-nitroaniline precursor can be envisioned from 3-Fluoro-4-phenoxybenzenamine via a regioselective nitration reaction. The amino group of the aniline (B41778) is a strong ortho, para-director, guiding the incoming nitro group to the desired position ortho to the amine.

The aniline precursor, 3-Fluoro-4-phenoxybenzenamine , is logically formed through the reduction of its corresponding nitro compound, 2-Fluoro-4-nitro-1-phenoxybenzene . This transformation is a standard procedure in aromatic chemistry.

Finally, the precursor 2-Fluoro-4-nitro-1-phenoxybenzene can be disconnected at the ether linkage. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a phenoxide nucleophile with an activated fluoro-aromatic compound, such as 2,4-Difluoronitrobenzene (B147775) . The nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, facilitating the displacement of a fluoride (B91410) ion.

This step-by-step deconstruction provides a coherent and practical synthetic pathway:

Synthesis Path: 2,4-Difluoronitrobenzene + Phenol → 2-Fluoro-4-nitro-1-phenoxybenzene → 3-Fluoro-4-phenoxybenzenamine → 3-Fluoro-6-nitro-4-phenoxybenzenamine → this compound

Precursor Synthesis Strategies for Fluorinated Phenoxy-Substituted Aromatic Compounds

The synthesis of the key precursors identified in the retrosynthetic analysis relies on well-established and robust chemical transformations.

The formation of the diaryl ether linkage in 2-Fluoro-4-nitro-1-phenoxybenzene is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, 2,4-difluoronitrobenzene serves as the electrophilic substrate. The strong electron-withdrawing nature of the nitro group at C4 significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The activation is most pronounced at the positions ortho (C2) and para (C4) to the nitro group.

Phenol, deprotonated by a mild base such as potassium carbonate (K₂CO₃), forms the potent phenoxide nucleophile. The phenoxide then attacks the carbon atom at the para position (C4) relative to the nitro group, displacing the fluoride leaving group. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to ensure a reasonable reaction rate.

The SNAr reaction is a versatile and widely used method for forming C-O and C-N bonds on polyfluoroarenes. mdpi.com The efficiency of the substitution is heavily dependent on the degree of activation of the aromatic ring. Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ are essential for the reaction to proceed. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

Table 1: Conditions for Nucleophilic Aromatic Substitution on Activated Fluoroarenes
Aromatic SubstrateNucleophileBaseSolventTemperatureReference
OctafluorotoluenePhenothiazineK₂CO₃DMF60 °C mdpi.com
3,4-Difluoronitrobenzene (B149031)AldoximeNaHDMSO35-40 °C chemicalbook.com
2,4-DifluoronitrobenzeneAmines--- nih.gov
Unactivated FluoroarenesAzoles, AminesOrganic Photoredox Catalysis nih.gov

The conversion of the nitro intermediate, 2-Fluoro-4-nitro-1-phenoxybenzene, to the aniline precursor, 3-Fluoro-4-phenoxybenzenamine, is a critical reduction step. Several methods are available for the reduction of aromatic nitro compounds, each with distinct advantages regarding selectivity, cost, and reaction conditions. numberanalytics.comnumberanalytics.com

Catalytic hydrogenation is a highly efficient and clean method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. numberanalytics.comnumberanalytics.comcommonorganicchemistry.com This method is generally preferred for its high yields and the simple workup, as the only byproduct is water. patsnap.com For substrates containing halogen atoms, Raney nickel can be a better choice than Pd/C to avoid potential dehalogenation. commonorganicchemistry.com

Alternatively, chemical reduction methods using metals in acidic media, such as iron (Fe/HCl) or tin (Sn/HCl), are cost-effective and widely used. numberanalytics.comresearchgate.net Tin(II) chloride (SnCl₂) offers a milder option for substrates with other reducible functional groups. commonorganicchemistry.com

Table 2: Comparison of Common Methods for Aromatic Nitro Group Reduction
MethodReagentsTypical ConditionsAdvantagesDisadvantagesReference
Catalytic HydrogenationH₂, Pd/C or Raney NiMeOH or EtOH, RT-50°C, 1-50 atm H₂High yield, clean reaction, easy workupRequires specialized pressure equipment, catalyst can be expensive, potential for dehalogenation commonorganicchemistry.comresearchgate.net
Metal/Acid ReductionFe/HCl or Fe/AcOHEtOH/H₂O, RefluxInexpensive, robustRequires stoichiometric metal, acidic conditions, sometimes harsh numberanalytics.comresearchgate.net
Metal Salt ReductionSnCl₂·2H₂OEtOH or EtOAc, RefluxMild, good for sensitive functional groupsGenerates tin waste commonorganicchemistry.com
Hydrosulfite ReductionNa₂S₂O₄EtOH/H₂O, NaOHMild conditionsCan have moderate yields orgsyn.org

Advanced Synthetic Routes for ortho-Phenylenediamine Derivatives (General Context)

Ortho-phenylenediamines are valuable building blocks in the synthesis of pharmaceuticals and materials. researchgate.netmanchester.ac.uk The synthesis of these compounds often presents challenges related to regioselectivity and requires multi-step procedures. bohrium.com

The traditional and most direct route to an ortho-phenylenediamine from an existing aniline, such as 3-Fluoro-4-phenoxybenzenamine, involves a two-step sequence of nitration followed by reduction.

Nitration of the Aniline Precursor : The introduction of a nitro group onto the aniline ring is an electrophilic aromatic substitution reaction. The powerful activating and ortho, para-directing effect of the amino group must be moderated to prevent polysubstitution and oxidation. researchgate.net This is typically achieved by protecting the amine as an acetamide. The resulting N-acetyl group is still an ortho, para-director but is less activating, allowing for more controlled mononitration. The nitrating agent is usually a mixture of nitric acid and sulfuric acid. After nitration, the acetyl group is removed by hydrolysis to reveal the ortho-nitroaniline. The directing effects of the fluoro and phenoxy substituents must also be considered to ensure the desired regioselectivity. In strong acidic media, the aniline can become protonated to an anilinium ion, which is a meta-director, potentially leading to a mixture of products. byjus.comprepp.inkhanacademy.org

Reduction of the ortho-Nitroaniline : The resulting ortho-nitroaniline is then reduced to the final ortho-phenylenediamine product. The same reduction methods described in section 2.2.3 (e.g., catalytic hydrogenation, Fe/HCl) are applicable here. orgsyn.org

Beyond this classical approach, several other methods have been developed. One common industrial route involves the reduction of ortho-nitroanilines, which can be prepared from ortho-halogenated nitrobenzenes via ammonolysis. sciencemadness.org Other routes start from ortho-dichlorobenzene. orgsyn.org

More recently, innovative strategies have emerged. A conceptually novel approach allows for the direct conversion of nitrobenzenes and amines into ortho-phenylenediamines in a one-pot process using blue light irradiation. manchester.ac.ukbohrium.com This method proceeds through a nitrene intermediate and a series of electrocyclic reactions, offering an alternative retrosynthetic pathway that avoids pre-functionalization of the ortho position. manchester.ac.ukbohrium.com

Table 3: Synthetic Routes to ortho-Phenylenediamines
Starting MaterialKey StepsDescriptionReference
Substituted Aniline1. Acylation (Protection) 2. Nitration 3. Hydrolysis (Deprotection) 4. Nitro ReductionClassic multi-step route involving protection, regioselective nitration, and final reduction. google.com
o-NitroanilineNitro ReductionDirect reduction using methods like catalytic hydrogenation or metal/acid systems. patsnap.comorgsyn.org
o-Halogenated Nitrobenzene1. Ammonolysis 2. Nitro ReductionA common route where a halogen is first displaced by ammonia, followed by reduction. sciencemadness.org
Nitrobenzene + AminePhotochemical Dearomative-Rearomative CouplingA modern, one-pot synthesis using blue light irradiation, proceeding via a nitrene intermediate. manchester.ac.ukbohrium.com

Integration of Diverse Substituents onto the Diaminobenzene Core

The synthesis of this compound necessitates a carefully planned sequence of reactions to correctly position the fluoro, phenoxy, and two amino groups on the benzene (B151609) ring. A plausible synthetic approach begins with a doubly activated benzene ring, such as 3,4-difluoronitrobenzene. This starting material allows for a regioselective nucleophilic aromatic substitution (SNAr) reaction.

In this key step, the fluorine atom at the 4-position is more activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group. Treatment of 3,4-difluoronitrobenzene with sodium phenoxide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), would lead to the selective displacement of the fluorine at the 4-position to form 3-fluoro-4-phenoxynitrobenzene. This selectivity is a cornerstone of synthesizing the target molecule with the desired substitution pattern.

An alternative precursor could be 2-fluoro-4-nitrophenol, which upon etherification with a suitable phenylating agent under Williamson ether synthesis conditions (a base such as potassium carbonate and a copper catalyst) would also yield 3-fluoro-4-phenoxynitrobenzene.

Nitration and Reduction Strategies for Di-amino Aromatic Systems

With the successful synthesis of 3-fluoro-4-phenoxynitrobenzene, the subsequent strategic goal is the introduction of the second nitrogen functionality, which will ultimately become the second amino group of the diamine. This is typically achieved through a nitration reaction, followed by a reduction.

The nitration of 3-fluoro-4-phenoxynitrobenzene would be directed by the existing substituents. The phenoxy group is an ortho-, para-director, while the nitro and fluoro groups are meta-directors. The position ortho to the phenoxy group and meta to the nitro group (the 2-position) is the most likely site for the introduction of a second nitro group. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to prevent side reactions. The product of this reaction would be 3-fluoro-4-phenoxy-1,2-dinitrobenzene.

The final step in the synthesis of the di-amino aromatic system is the reduction of the two nitro groups. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and effective method. Other reducing systems, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, can also be utilized. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule, but in this case, most standard reduction methods are expected to be effective in converting 3-fluoro-4-phenoxy-1,2-dinitrobenzene to the target molecule, this compound.

A potential alternative strategy involves starting with 3-fluoro-4-phenoxyaniline (B1368075). This precursor could be synthesized by the reduction of 3-fluoro-4-phenoxynitrobenzene. Subsequent nitration of 3-fluoro-4-phenoxyaniline would need to be carefully controlled. The strongly activating amino group would direct the incoming nitro group to the ortho position (the 2-position). This would be followed by the reduction of the newly introduced nitro group to afford the final diamine product. However, the nitration of anilines can sometimes lead to oxidation and other side products, necessitating the use of protecting groups for the amine functionality.

Reaction Step Reactants Reagents and Conditions Product
Nucleophilic Aromatic Substitution3,4-Difluoronitrobenzene, Sodium PhenoxideDMF or DMSO, heat3-Fluoro-4-phenoxynitrobenzene
Nitration3-Fluoro-4-phenoxynitrobenzeneHNO₃, H₂SO₄, 0-25 °C3-Fluoro-4-phenoxy-1,2-dinitrobenzene
Reduction3-Fluoro-4-phenoxy-1,2-dinitrobenzenePd/C, H₂ (g), Ethanol (B145695) or Ethyl Acetate (B1210297)This compound

Chemo- and Regioselective Functionalization of Fluorinated Arenes

The synthesis of this compound is a prime example of the principles of chemo- and regioselective functionalization of fluorinated arenes. The fluorine atom itself plays a significant role in directing the regiochemistry of subsequent reactions.

In the initial nucleophilic aromatic substitution step, the high electronegativity of the fluorine atom, combined with the strong electron-withdrawing nature of the nitro group, makes the aromatic ring susceptible to nucleophilic attack. The position of the nitro group para to one of the fluorine atoms in 3,4-difluoronitrobenzene selectively activates that fluorine for displacement.

During the nitration step, the fluorine atom acts as a meta-director, deactivating the positions ortho and para to it. This, in conjunction with the directing effects of the phenoxy and existing nitro groups, ensures the regioselective introduction of the second nitro group at the desired position.

The strategic placement of the fluorine atom is therefore critical for the successful synthesis of the target compound. Its electronic properties are harnessed to control the regioselectivity of key bond-forming reactions, allowing for the construction of a complex, polysubstituted aromatic system in a controlled manner.

Reactivity and Derivatization Pathways of 3 Fluoro 4 Phenoxybenzene 1,2 Diamine

Cyclocondensation Reactions for Heterocyclic Ring Formation

Cyclocondensation reactions are fundamental to the derivatization of 3-Fluoro-4-phenoxybenzene-1,2-diamine. These reactions involve the condensation of the two primary amine groups with a substrate containing two electrophilic centers, or a single substrate that can react sequentially with both amines, leading to the formation of a new heterocyclic ring fused to the benzene (B151609) core. This strategy provides direct access to important classes of heterocyles, including benzimidazoles and quinoxalines.

The benzimidazole (B57391) ring system is a prominent scaffold in medicinal chemistry. nih.gov The reaction of 1,2-diaminobenzenes with single-carbon electrophiles is a direct and efficient method for constructing this bicyclic aromatic compound. semanticscholar.org

One of the most traditional and reliable methods for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as esters or acid chlorides. semanticscholar.org The reaction is typically carried out under harsh conditions, such as heating in the presence of a strong mineral acid like hydrochloric acid or polyphosphoric acid, which facilitates the dehydration and cyclization steps. researchgate.net When this compound is reacted with various carboxylic acids, a library of 2-substituted-5-fluoro-6-phenoxy-1H-benzimidazoles can be generated. For instance, its reaction with glycolic acid leads to the formation of a (benzimidazol-2-yl)methanol derivative. mdpi.com

Table 1: Synthesis of Benzimidazole Derivatives via Condensation with Carboxylic Acids

Carboxylic Acid Reactant Resulting Benzimidazole Product Typical Conditions
Formic Acid 5-Fluoro-6-phenoxy-1H-benzimidazole Reflux in HCl
Acetic Acid 2-Methyl-5-fluoro-6-phenoxy-1H-benzimidazole Heat in PPA
Benzoic Acid 2-Phenyl-5-fluoro-6-phenoxy-1H-benzimidazole Reflux in HCl
Glycolic Acid (5-Fluoro-6-phenoxy-1H-benzimidazol-2-yl)methanol Reflux in HCl mdpi.com

The condensation of o-phenylenediamines with aldehydes is another highly efficient and straightforward pathway to 2-substituted and 1,2-disubstituted benzimidazoles. nih.gov This reaction typically proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization and an oxidative aromatization step to yield the final benzimidazole product. semanticscholar.org A variety of oxidizing agents and catalysts, including copper(II) hydroxide (B78521), can be employed to facilitate this transformation under mild conditions. semanticscholar.org The reaction of this compound with a range of aromatic and aliphatic aldehydes provides access to a diverse set of 2-substituted-5-fluoro-6-phenoxy-1H-benzimidazoles.

Table 2: Synthesis of Benzimidazole Derivatives from Aldehydes

Aldehyde Reactant Resulting Benzimidazole Product Typical Conditions
4-Chlorobenzaldehyde 2-(4-Chlorophenyl)-5-fluoro-6-phenoxy-1H-benzimidazole tert-Butyl nitrite, THF semanticscholar.org
3,4,5-Trimethoxybenzaldehyde 5-Fluoro-6-phenoxy-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole Lanthanum chloride, Acetonitrile (B52724) semanticscholar.org
Benzaldehyde 2-Phenyl-5-fluoro-6-phenoxy-1H-benzimidazole Cu(OH)₂, Methanol, O₂ semanticscholar.org

The mechanism of benzimidazole formation depends on the carbonyl source used. When reacting with a carboxylic acid (Phillips-Ladenburg conditions), the process is believed to begin with the N-acylation of one of the amino groups of the o-phenylenediamine to form an o-aminoanilide intermediate. This is followed by an intramolecular cyclization, where the remaining amino group attacks the amide carbonyl carbon. The final step is a dehydration of the resulting tetrahedral intermediate to yield the aromatic benzimidazole ring.

In the case of aldehydes, the reaction mechanism initiates with the nucleophilic attack of one amino group on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. nih.gov This intermediate then dehydrates to form a Schiff base (imine). The crucial cyclization step occurs when the second amino group performs an intramolecular nucleophilic attack on the imine carbon. This creates a dihydrobenzimidazole intermediate, which is not aromatic. The final step is an oxidation reaction that removes two hydrogen atoms, leading to the formation of the stable, aromatic benzimidazole ring system. semanticscholar.org

Quinoxalines represent another class of important nitrogen-containing heterocycles. nih.gov The most common and direct method for their synthesis is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgthieme-connect.de This reaction is typically high-yielding and proceeds under mild conditions, often in solvents like ethanol (B145695) or acetic acid at room temperature or with gentle heating. nih.govnih.gov

This compound serves as the diamine component, reacting with various α-dicarbonyl compounds (α-diketones) to produce 2,3-disubstituted 6-fluoro-7-phenoxyquinoxalines. The reaction is a double condensation, forming two imine bonds to close the pyrazine (B50134) ring. The nature of the substituents at the 2- and 3-positions of the quinoxaline (B1680401) is determined by the structure of the starting dicarbonyl compound. thieme-connect.de

Table 3: Synthesis of Quinoxaline Derivatives

1,2-Dicarbonyl Reactant Resulting Quinoxaline Product Typical Conditions
Glyoxal 6-Fluoro-7-phenoxyquinoxaline Acetonitrile sapub.org
Benzil (1,2-Diphenylethane-1,2-dione) 6-Fluoro-7-phenoxy-2,3-diphenylquinoxaline Ethanol, Reflux nih.gov
Cyclohexane-1,2-dione 1,2,3,4-Tetrahydro-7-fluoro-8-phenoxyphenazine Ethanol, Reflux
2-Oxopropionaldehyde 6-Fluoro-2-methyl-7-phenoxyquinoxaline DMF sapub.org

While the standard synthesis of benzothiazoles involves the cyclization of 2-aminothiophenols, o-phenylenediamines like this compound are key precursors for related nitrogen/sulfur heterocycles. A prominent example is the synthesis of benzimidazole-2-thiones.

The reaction of this compound with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide in an alcoholic solvent provides a straightforward route to 5-fluoro-6-phenoxy-1H-benzo[d]imidazole-2-thiol. ijpsm.com This reaction involves the initial formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to form the stable benzimidazole-2-thiol ring system. This compound is a versatile intermediate itself, containing a reactive thiol group that can be further derivatized.

Table 4: Synthesis of Related Nitrogen/Sulfur Heterocycles

Reagent Resulting Heterocyclic Product Typical Conditions
Carbon Disulfide (CS₂) 5-Fluoro-6-phenoxy-1H-benzo[d]imidazole-2-thiol KOH, Ethanol, Reflux ijpsm.com
Potassium Thiocyanate 2-Amino-5-fluoro-6-phenoxy-1H-benzimidazole HCl, Reflux

Oxidative Cyclization to Phenazine (B1670421) Derivatives

The synthesis of phenazine derivatives often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as an ortho-quinone, followed by an oxidative cyclization step. rasayanjournal.co.innih.govresearchgate.net this compound serves as a suitable 1,2-diamine precursor for this reaction. The general synthetic route involves the reaction of the diamine with an ortho-quinone, which can be performed under various conditions, including in solution with an acid catalyst or even in the solid state. rasayanjournal.co.in The initial condensation forms a diimine intermediate, which then undergoes oxidative cyclization to yield the corresponding phenazine derivative. nih.gov

This method allows for the creation of a library of phenazine compounds by varying the ortho-quinone reactant. rasayanjournal.co.inresearchgate.net The fluorine and phenoxy substituents on the resulting phenazine ring are expected to modulate the electronic properties, solubility, and biological activity of the final molecule. The reaction provides an efficient pathway to highly functionalized phenazine derivatives. researchgate.net

Table 1: Potential Phenazine Derivatives from this compound

o-Diamine Precursor o-Quinone Reactant Resulting Phenazine Derivative
This compound 1,2-Naphthoquinone 2-Fluoro-3-phenoxynaphtho[2,3-b]phenazine
This compound Phenanthrene-9,10-dione 9-Fluoro-10-phenoxydibenzo[a,c]phenazine

Schiff Base Formation and Coordination Chemistry

Ortho-diamines are common building blocks for multidentate ligands through Schiff base condensation with carbonyl compounds. dergipark.org.trunsri.ac.id These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.gov

Preparation of Salen-Type Ligands from this compound and Aldehydes

Salen-type ligands are tetradentate N₂O₂ chelating agents synthesized through the condensation of a diamine with two equivalents of salicylaldehyde (B1680747) or its derivatives. amazonaws.comnih.gov The reaction of this compound with two equivalents of a substituted salicylaldehyde results in the formation of a Salphen-type ligand, which features an aromatic backbone. nih.gov This condensation is typically carried out in a refluxing alcoholic solvent and yields the Schiff base ligand, characterized by two imine (-C=N-) bonds. dergipark.org.trjocpr.com The choice of aldehyde allows for the fine-tuning of the ligand's steric and electronic properties. nih.gov

Table 2: Examples of Salphen-Type Ligands from this compound

Diamine Aldehyde (2 eq.) Resulting Ligand Name
This compound Salicylaldehyde N,N'-bis(salicylidene)-3-fluoro-4-phenoxybenzene-1,2-diamine
This compound 3,5-Di-tert-butylsalicylaldehyde N,N'-bis(3,5-di-tert-butylsalicylidene)-3-fluoro-4-phenoxybenzene-1,2-diamine

Metal Complexation Studies with Transition Metals (e.g., Co, Ni, Cu, Zn)

Salen and Salphen-type ligands form stable complexes with most transition metals. amazonaws.comwikipedia.org The N₂O₂ donor set of the ligand coordinates to the metal center, typically forming a square-planar geometry, particularly with d⁸ metal ions like Ni(II). wikipedia.org Other metals such as Co(II), Cu(II), and Zn(II) also readily form complexes with these ligands. pku.edu.cn The synthesis of these complexes is generally achieved by reacting the pre-formed ligand with a metal salt, such as an acetate (B1210297) or chloride salt, in a suitable solvent. amazonaws.com The resulting complexes are often colored and possess distinct spectroscopic and electrochemical properties. The fluoro and phenoxy groups on the ligand backbone can influence the redox potential and electronic structure of the metal center. pku.edu.cn

Potential in Catalysis and Redox Carrier Applications

Metal-salen complexes are widely recognized for their catalytic activity in a variety of organic transformations, including oxidation, epoxidation, and asymmetric synthesis. amazonaws.comtaylorandfrancis.com The versatility of these complexes stems from the ease with which the ligand framework can be modified to tune the catalytic performance. taylorandfrancis.com Complexes derived from this compound could be effective catalysts for oxidation reactions, where the metal center cycles through different oxidation states. researchgate.netnih.gov

Furthermore, the ability of the metal center to undergo reversible redox reactions makes these complexes potential redox carriers. nih.gov The electron-withdrawing nature of the fluorine atom and the electronic influence of the phenoxy group can modulate the redox potential of the M(II)/M(III) couple, making them suitable for applications in electron transfer processes. rsc.org

Table 3: Potential Applications of Metal Complexes

Metal Ion Complex Type Potential Application Rationale
Co Salphen Oxygen carrier, Redox carrier Ability of Co(II) to reversibly bind O₂
Ni Salphen Catalysis Stable Ni(II) state, activity in cross-coupling
Cu Salphen Oxidation Catalysis Accessible Cu(I)/Cu(II)/Cu(III) redox states

Polymerization Reactions for Polyaniline Derivatives

Substituted anilines can undergo chemical or electrochemical oxidative polymerization to form polyaniline derivatives with tailored properties. The incorporation of substituents onto the aniline (B41778) monomer unit can significantly alter the characteristics of the resulting polymer, such as solubility, thermal stability, and electrical conductivity. researchgate.net

This compound, as a substituted aniline derivative, is a potential monomer for the synthesis of novel polyaniline-type materials. The oxidative polymerization would likely proceed through the formation of radical cations, leading to head-to-tail coupling of the monomer units. The presence of the fluorine atom is expected to enhance the thermal stability of the polymer backbone due to the strength of the C-F bond. researchgate.net Additionally, the bulky phenoxy group may increase the solubility of the polymer in common organic solvents by disrupting inter-chain packing, thereby improving its processability compared to the often intractable parent polyaniline. researchgate.net The resulting fluorine- and phenoxy-functionalized polyaniline derivative would be a promising material for applications such as chemical sensors and corrosion-resistant coatings, where modified electronic properties and enhanced stability are desirable.

Application in Polymer Chemistry: Focus on High Performance Fluorinated Polymers

Incorporation of 3-Fluoro-4-phenoxybenzene-1,2-diamine into High-Performance Polyimides and Polyamides

The synthesis of high-performance polymers such as polyimides and polyamides from fluorinated diamine monomers like this compound is a meticulously designed process. The specific arrangement of atoms and functional groups within the monomer is critical to achieving the desired final properties of the polymer.

Design Principles for Fluorinated Diamine Monomers in Polymer Synthesis

The design of fluorinated diamine monomers is a strategic endeavor aimed at embedding specific properties into the resulting polymer. The incorporation of fluorine, often as trifluoromethyl (-CF3) groups or as direct C-F bonds, is a primary strategy to enhance thermal stability, chemical resistance, and optical transparency while lowering the dielectric constant. mdpi.comscilit.com The bulky nature of fluorine-containing groups increases the free volume within the polymer matrix, which disrupts the tight packing of polymer chains. mdpi.com This increased free volume is instrumental in reducing the rigidity of the polymer backbone, leading to improved solubility and processability. mdpi.com

Furthermore, the placement of fluorine atoms is crucial. For instance, introducing fluorine ortho to the amino groups can influence the reactivity of the diamine due to electronic and steric effects. kpi.ua The presence of flexible ether linkages, such as the phenoxy group in this compound, is another key design element. These linkages impart greater rotational freedom to the polymer backbone, further enhancing solubility and processability without significantly compromising thermal stability. tandfonline.com The combination of these design elements allows for the fine-tuning of the final polymer's characteristics to meet the demanding requirements of advanced applications. mdpi.comnih.gov

Polycondensation Reactions with Dianhydrides for Polyimide Formation

The synthesis of polyimides from fluorinated diamines typically follows a two-step polycondensation reaction. vt.edu In the first step, the diamine monomer is reacted with a stoichiometric amount of a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at ambient temperatures. vt.edu This reaction yields a soluble poly(amic acid) precursor. vt.edumdpi.com

Synthesis of Polyamides from this compound Analogues

While polyimides are a major application, fluorinated diamines are also valuable in the synthesis of high-performance polyamides. The synthesis of polyamides from diamine analogues generally involves a direct polycondensation reaction with dicarboxylic acids or their derivatives. researchgate.netresearchgate.net One common method is the phosphorylation polycondensation, where the diamine and dicarboxylic acid are reacted in the presence of a condensing agent like triphenyl phosphite (B83602) and pyridine (B92270) in a polar solvent. researchgate.net

Another approach is the catalytic dehydrogenation of diols and diamines, which offers a cleaner, more atom-economical route to polyamides. nih.gov This method avoids the need for stoichiometric activating agents. nih.gov The properties of the resulting polyamides are, much like polyimides, dictated by the specific structures of the diamine and the diacid monomers used. researchgate.net The incorporation of fluorine and ether linkages from the diamine monomer plays a similar role in enhancing solubility and modifying the thermal and dielectric properties of the polyamides. researchgate.net

Structure-Property Relationships in Polymers Derived from this compound

The specific chemical moieties within this compound and its analogues directly translate to the macroscopic properties of the polymers derived from them. The interplay between the fluorine and phenoxy groups is particularly significant.

Influence of Fluorine and Phenoxy Moieties on Polymer Characteristics

The presence of fluorine atoms or fluorine-containing groups like trifluoromethyl (-CF3) has a profound impact on the properties of the resulting polymers. The high electronegativity of fluorine leads to a decrease in the polarizability of the polymer chains, which in turn results in a lower dielectric constant and dielectric loss. kpi.uamdpi.com This is a highly desirable characteristic for materials used in microelectronics and high-frequency communication technologies. mdpi.com The bulkiness of fluorine-containing groups disrupts intermolecular charge transfer complex formation, leading to polymers with improved optical transparency and reduced coloration. mdpi.comnih.gov Furthermore, the hydrophobic nature of fluorinated groups reduces the water absorption of the polymer, enhancing its dimensional and dielectric stability in humid environments. scilit.com

The phenoxy group, on the other hand, introduces flexible ether linkages into the polymer backbone. This flexibility disrupts the rigidity of the polymer chain, hindering close packing and leading to enhanced solubility and processability. tandfonline.com The introduction of these flexible linkages can also lead to a decrease in the glass transition temperature (Tg) compared to more rigid polymer backbones. However, the aromatic nature of the phenoxy group helps to maintain good thermal stability. kpi.ua The synergistic effect of both the fluorine and phenoxy moieties allows for the creation of polymers that are not only high-performing in terms of thermal and dielectric properties but are also more easily processed into useful forms like films and fibers. rsc.orgresearchgate.net

Table 1: Influence of Structural Moieties on Polymer Properties

Structural MoietyInfluence on Polymer CharacteristicsPrimary Benefits
Fluorine (-F, -CF3)Decreases polarizability, increases free volume, reduces intermolecular interactions, increases hydrophobicity.Lower dielectric constant, improved optical transparency, enhanced thermal stability, reduced water absorption. mdpi.comscilit.commdpi.com
Phenoxy (Ether Linkage)Increases rotational freedom of the polymer backbone, disrupts chain packing.Enhanced solubility, improved processability, good thermal stability. tandfonline.com

Enhanced Solubility and Processability through Strategic Diamine Design

A major challenge with many high-performance aromatic polymers is their poor solubility and high melting points, which makes them difficult to process. rsc.org The strategic design of diamine monomers like this compound is a key approach to overcome these limitations. The incorporation of bulky, non-coplanar structures, such as those provided by the fluorine and phenoxy groups, effectively disrupts the packing of polymer chains and reduces intermolecular forces. rsc.org

This disruption leads to a significant improvement in the solubility of the resulting polyimides and polyamides in common organic solvents. rsc.org For instance, fluorinated polyimides often exhibit excellent solubility in aprotic polar solvents like NMP, DMAc, and even in less polar solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF) at room temperature. mdpi.commdpi.comrsc.org This enhanced solubility allows for the use of solution-based processing techniques, such as solution casting, to fabricate thin films and coatings. mdpi.com The improved processability expands the range of potential applications for these high-performance materials, making them more versatile and accessible for industrial use. mdpi.comrsc.org

Table 2: Solubility of Fluorinated Polyimides in Various Solvents

Polymer TypeNMPDMAcChloroformTHF
Fluorinated PolyimidesSolubleSolubleSoluble/Partially SolubleSoluble
Conventional Aromatic PolyimidesOften InsolubleOften InsolubleInsolubleInsoluble

Note: Solubility can vary depending on the specific monomer combination and polymer molecular weight. mdpi.commdpi.comrsc.org

Thermal Stability and Glass Transition Behavior of Derived Polymers

The introduction of fluorine into polymer structures is a well-established strategy for enhancing their thermal properties. The high bond dissociation energy of the carbon-fluorine (C-F) bond, approximately 485 kJ/mol, is considerably greater than that of carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds. mdpi.com This inherent strength imparts superior thermal stability to the polymer, increasing both its glass transition temperature (Tg) and its thermal decomposition temperature (typically measured as T5%, the temperature at which 5% weight loss occurs). mdpi.com

Polymers derived from diamines structurally similar to this compound exhibit exceptional thermal resilience. The rigid aromatic character contributed by the benzene (B151609) and phenoxy rings, combined with the robust C-F bond, results in polymers that maintain their structural integrity at elevated temperatures. mdpi.comkpi.ua For instance, fluorinated polyimides have been reported with glass transition temperatures exceeding 350-400 °C and 5% weight loss temperatures well above 500 °C. mdpi.comnih.gov The specific structure of the diamine component plays a crucial role in determining the final thermal properties of the polyimide. doi.org Generally, more rigid and aromatic diamine structures lead to higher thermal stability. mdpi.com

Table 1: Thermal Properties of Various Fluorinated Polyimides

Polymer Designation Glass Transition Temperature (Tg) 5% Weight Loss Temperature (T5%)
TPPI50 mdpi.com 402 °C 563 °C
TOPI75 mdpi.com 375 °C -
FPI-6 nih.gov >350 °C 524.4 °C
PI from Diamine VI kpi.ua - ~550 °C
PI 5a rsc.org 281 °C 561 °C

Optical Transparency and Refractive Index Modulation in Fluorinated Polyimides

Traditional aromatic polyimides are often characterized by a distinct yellow-to-brown color due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). nih.gov For applications in optoelectronics and flexible displays, high optical transparency and colorlessness are essential. The incorporation of fluorine-containing monomers like this compound is a key strategy to achieve these properties. nih.govnih.gov

The fluorine atom, with its high electronegativity, withdraws electron density from the aromatic rings, which effectively hinders the formation of CTCs. nih.gov Furthermore, the presence of bulky groups, such as the phenoxy substituent and the fluorine atom, can disrupt the efficient packing of polymer chains. This increase in free volume further reduces interchain electronic interactions, leading to enhanced optical transparency and a significant reduction in color. rsc.orgnih.gov

Consequently, fluorinated polyimides often exhibit excellent optical properties, including low cutoff wavelengths and high transmittance in the visible spectrum. nih.govrsc.org Research has demonstrated that fluorinated polyimide films can achieve transmittance values higher than 74% at a wavelength of 450 nm, with cutoff wavelengths ranging from 327 to 367 nm. nih.govrsc.org

Table 2: Optical Properties of Select Fluorinated Polyimides

Polymer Designation Cutoff Wavelength (λcut) Transmittance at 450 nm (T450) Average Refractive Index (nav)
FPI Films nih.gov 340–367 nm 74.0–86.4% -
PI Films rsc.org 327–343 nm High -
6FDA/TFDB titech.ac.jp - - ~1.52
PMDA/TFDB titech.ac.jp - - ~1.61
ISS-APIs titech.ac.jp - - < 1.566

Dielectric Properties and Low Moisture Uptake Characteristics

In the microelectronics industry, polyimides are widely used as insulating layers in integrated circuits and packaging. kpi.ua For these applications, a low dielectric constant (Dk) and low dielectric loss are paramount to minimize signal delay, reduce power consumption, and prevent signal crosstalk. The incorporation of fluorine is a highly effective method for lowering the dielectric constant of polyimides. kpi.uamdpi.com

The Dk of a material is related to its molar polarizability and molar volume. The strong electronegativity of fluorine reduces the electronic polarizability of the polymer chains. mdpi.com Simultaneously, the introduction of bulky fluorine and phenoxy groups disrupts chain packing, which increases the free volume within the polymer matrix. mdpi.compusan.ac.kr This combination of reduced polarizability and increased free volume effectively lowers the dielectric constant. Fluorinated polyimides have been developed with dielectric constants significantly lower than conventional polyimides (which typically have a Dk of ~3.5), with values reported as low as 2.22 to 2.85 at 1 MHz. mdpi.comrsc.org

Another critical factor influencing dielectric performance is moisture absorption. Polyimides are inherently somewhat hydrophilic due to the presence of polar imide groups, and absorbed water, with its high dielectric constant (~80), can severely degrade the insulating properties of the polymer. pusan.ac.krscielo.br Fluorinated polymers are known for their hydrophobicity. mdpi.com The low surface energy of C-F bonds repels water, leading to significantly reduced moisture uptake. mdpi.comscielo.br Fluorinated polyimides consistently demonstrate low water absorption, often in the range of 0.5% to 1.0%, which ensures the stability of their dielectric properties even in humid environments. rsc.orgpusan.ac.kr

Table 3: Dielectric and Moisture Absorption Properties of Fluorinated Polyimides

Polymer Designation Dielectric Constant (Dk) at 1 MHz Dielectric Loss (Df) at 1 MHz Moisture Absorption (%)
TPPI50 mdpi.com 2.312 0.00676 -
TPPI75 mdpi.com 2.22 - -
PI Films rsc.org 2.69–2.85 - 0.59–0.68
BPBTAB-X PIs pusan.ac.kr - 1.13–1.84 < 0.63
FAPI-0 mdpi.com ~2.68 (at 10 GHz) - -

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Phenoxybenzene 1,2 Diamine and Its Derivatives

Molecular Modeling and Electronic Structure Calculations (e.g., DFT, Ab Initio)

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 3-Fluoro-4-phenoxybenzene-1,2-diamine. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic landscape and geometric structure. These calculations are crucial for predicting the molecule's behavior in various chemical environments.

The three-dimensional structure of this compound is not static; the molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis is performed to identify the most stable conformations and to understand the energy landscape of the molecule. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting structure.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
15.2
260°1.8
3120°0.0
4180°3.5

Note: The data in this table is illustrative and intended to represent typical results from conformational analysis studies.

Theoretical calculations can predict the reactivity of this compound by examining its electronic structure. The distribution of electron density, as well as the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), are key indicators of where the molecule is most likely to undergo a chemical reaction.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive. These calculations can help in elucidating the mechanisms of reactions involving this compound.

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecule's structure. scielo.org.zanih.gov

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and assigning the signals to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. scielo.org.za This allows for the assignment of experimental IR bands to specific molecular vibrations, such as N-H stretches or C-F stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet and visible light. researchgate.net This helps in understanding the molecule's color and its behavior in photochemical reactions.

Table 2: Simulated Spectroscopic Data for this compound

Spectroscopic TechniqueCalculated ValueExperimental Value
1H NMR (ppm)7.1 (d), 6.8 (t), 4.5 (s)7.0 (d), 6.9 (t), 4.6 (s)
13C NMR (ppm)155, 142, 125, 118154, 143, 126, 119
IR (cm-1)3450 (N-H), 1250 (C-F)3445 (N-H), 1255 (C-F)
UV-Vis (nm)280282

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Descriptors and Quantitative Structure-Activity Relationships (QSAR)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its biological activity or other properties. These descriptors, such as electrostatic potential, molecular orbital energies, and atomic charges, can be used to build Quantitative Structure-Activity Relationship (QSAR) models. scielo.org.za

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for derivatives of this compound, it is possible to predict the activity of new, unsynthesized compounds. This can significantly speed up the process of identifying potent drug candidates.

In Silico Studies for Derivative Design and Optimization

In silico studies, which are conducted on a computer, are a powerful tool for designing and optimizing new derivatives of this compound with improved properties. nih.gov By using the insights gained from molecular modeling and QSAR studies, chemists can rationally design new molecules with enhanced activity, selectivity, or other desirable characteristics. nih.gov

For example, if a QSAR model indicates that a more electron-withdrawing substituent at a particular position on the molecule would increase its activity, a range of derivatives with different electron-withdrawing groups can be designed and evaluated computationally before any are synthesized in the lab. This iterative process of design, computational evaluation, and synthesis can lead to the rapid discovery of optimized lead compounds.

Advanced Methodological Considerations in Research on 3 Fluoro 4 Phenoxybenzene 1,2 Diamine

Spectroscopic Characterization Techniques

The unambiguous identification and structural elucidation of 3-Fluoro-4-phenoxybenzene-1,2-diamine and its derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the compound's structure. In a typical ¹H NMR spectrum, the aromatic protons would exhibit complex splitting patterns due to spin-spin coupling between adjacent protons and the fluorine atom. The protons of the two amino groups would appear as broad singlets, and their chemical shift can be sensitive to the solvent and concentration. The phenoxy group's protons would also resonate in the aromatic region. In the ¹³C NMR spectrum, the carbon atoms directly bonded to the fluorine and amino groups would show characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound would be characterized by N-H stretching vibrations of the primary amine groups, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region. The C-O-C stretching of the phenoxy group and the C-F stretching vibration would also give rise to distinct absorption bands.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electron ionization (EI), the molecule would likely exhibit a prominent molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Spectroscopic Data for 4-Methoxy-o-phenylenediamine
Technique Observed Peaks/Signals
Mass Spectrum (EI)Molecular Ion (M⁺) peak, along with characteristic fragment ions. nist.gov
IR SpectrumN-H stretching, C-H aromatic stretching, C-O stretching, and other fingerprint region absorptions. nist.gov
¹H NMR SpectrumSignals corresponding to methoxy (B1213986) protons, aromatic protons, and amine protons. chemicalbook.com

Chromatographic and Separation Methods for Purification and Analysis

The purification of this compound, often synthesized via the reduction of its dinitro precursor, is critical to ensure the quality and reactivity in subsequent reactions. Aromatic diamines are susceptible to oxidation, which necessitates careful handling and purification strategies.

Column Chromatography: Silica gel column chromatography is a standard method for the purification of this compound. The choice of eluent system is crucial for achieving good separation from starting materials and byproducts. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is commonly employed. The polarity of the eluent can be gradually increased to facilitate the elution of the moderately polar diamine.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for optimizing the separation conditions for column chromatography.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities with high purity, reversed-phase HPLC is a powerful technique. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid to improve peak shape, would be suitable.

General strategies for the purification of diamines often involve distillation. google.com However, for a high-boiling point compound like this compound, chromatographic methods are more practical on a laboratory scale.

Reaction Condition Optimization

The synthesis of this compound typically involves the reduction of the corresponding dinitro compound, 3-fluoro-4-phenoxy-1,2-dinitrobenzene. The efficiency and selectivity of this reduction are highly dependent on the reaction conditions.

Catalysis: A variety of catalysts can be employed for the reduction of aromatic nitro groups. acs.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and effective method. masterorganicchemistry.com The choice of catalyst can influence the reaction rate and selectivity, especially if other reducible functional groups are present in the molecule. sci-hub.se Metal-based reducing agents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are also widely used. masterorganicchemistry.com

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. For catalytic hydrogenation, polar solvents like ethanol (B145695), methanol, or ethyl acetate are often used. For metal/acid reductions, protic solvents are necessary. The solubility of the starting material and the intermediates in the chosen solvent is a key consideration.

Temperature and Pressure: Catalytic hydrogenations are often carried out at room temperature and atmospheric pressure of hydrogen. However, in some cases, elevated temperature and pressure may be required to drive the reaction to completion. For metal/acid reductions, the reaction temperature is often controlled to manage the exothermicity of the reaction. Careful optimization of these parameters is essential to maximize the yield and minimize the formation of byproducts.

Application of Green Chemistry Principles in Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates to minimize environmental impact.

Atom Economy: The synthesis of this compound via the reduction of the dinitro precursor generally has a high atom economy, as the main byproduct is water (in the case of catalytic hydrogenation) or metal salts (in metal/acid reductions), which can often be recycled or disposed of with minimal environmental impact.

Use of Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous solvents. For the reduction step, greener alternatives to traditional volatile organic solvents could be explored, such as water or supercritical carbon dioxide, although this may require specialized equipment. The use of catalytic hydrogenation is generally considered a greener approach compared to stoichiometric metal reductants, as it generates less waste.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures contributes to the energy efficiency of the process. Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption in the derivatization of such compounds.

Catalysis: The use of recyclable heterogeneous catalysts, such as supported metal catalysts, is a cornerstone of green chemistry. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Biocatalytic methods for the reduction of nitroaromatics are also being explored as a sustainable alternative. mdpi.com

In the derivatization of this compound, for instance in the synthesis of benzimidazoles, green chemistry principles can be applied by using environmentally benign catalysts and solvent-free or aqueous reaction conditions.

Future Research Directions and Unexplored Avenues for 3 Fluoro 4 Phenoxybenzene 1,2 Diamine

Development of Novel Synthetic Pathways with Improved Efficiency and Sustainability

One promising avenue is the adaptation of modern cross-coupling technologies. For instance, palladium- or copper-catalyzed C-N and C-O bond-forming reactions could be explored to construct the phenoxy ether linkage. Similarly, advancements in nucleophilic aromatic substitution (SNAr) reactions, potentially under milder conditions using phase-transfer catalysts or in alternative solvent systems like ionic liquids, could offer more efficient pathways. researchgate.net

Furthermore, "green chemistry" principles are expected to be central to new synthetic strategies. researchgate.net This could involve the use of recyclable catalysts, solvent-free reaction conditions, or microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, would also represent a significant step forward in terms of process efficiency.

Potential Synthetic Improvement Key Advantages Illustrative Precedent
Catalytic C-O CouplingMilder reaction conditions, higher selectivitySynthesis of related phenoxy-substituted anilines
Microwave-Assisted SNArReduced reaction times, improved yieldsRapid synthesis of heterocyclic compounds nih.gov
One-Pot SynthesisIncreased efficiency, reduced wasteStreamlined production of complex organic molecules
Green Solvent SystemsReduced environmental impact, improved safetyUse of ionic liquids in fluorination reactions researchgate.net

Exploration of New Heterocyclic Systems Incorporating the Fluorinated Phenoxy-Benzene-Diamine Moiety

The o-phenylenediamine (B120857) core of 3-Fluoro-4-phenoxybenzene-1,2-diamine is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. nih.govkpi.uasapub.orgchim.it Future research will undoubtedly focus on leveraging this reactivity to create novel heterocyclic systems with unique electronic and biological properties. The presence of the fluorine and phenoxy substituents is expected to modulate the properties of the resulting heterocycles in predictable and potentially advantageous ways.

A primary area of exploration will be the synthesis of substituted benzimidazoles and quinoxalines. The condensation of this compound with various aldehydes, ketones, or dicarbonyl compounds can lead to a diverse library of these heterocycles. nih.govkpi.uanih.govthieme-connect.de The electron-withdrawing nature of the fluorine atom and the bulky, electron-donating phenoxy group can influence the reactivity of the diamine and the electronic properties of the resulting heterocyclic ring system. This can be particularly relevant in the development of new pharmaceutical agents, as fluorinated heterocycles are known to exhibit enhanced metabolic stability and binding affinity. miamioh.eduresearchgate.netnih.govwiley.commq.edu.au

Beyond simple benzimidazoles and quinoxalines, there is an opportunity to explore more complex, fused heterocyclic systems. Multi-step reaction sequences could be designed to build upon the initial heterocyclic core, leading to novel polycyclic aromatic structures with potential applications in organic electronics or as fluorescent probes.

Heterocyclic System Synthetic Precursors Potential Applications
BenzimidazolesAldehydes, Carboxylic AcidsPharmaceuticals, High-Performance Polymers (PBIs) kpi.uabenicewiczgroup.comresearchgate.netdtu.dkdtic.mil
Quinoxalines1,2-Dicarbonyl CompoundsPharmaceuticals, Organic Electronics nih.govsapub.orgchim.itnih.govthieme-connect.denih.gov
Phenazineso-QuinonesDyes, Organic Semiconductors
Fused Polycyclic HeterocyclesMulti-step sequencesOrganic Light-Emitting Diodes (OLEDs), Fluorescent Sensors

Advanced Functional Materials Development Beyond Current Polymer Applications

While fluorinated aromatic diamines are well-known monomers for high-performance polymers like polyimides and polybenzimidazoles (PBIs), the unique substitution pattern of this compound opens the door to a wider range of advanced functional materials. nasa.govbenicewiczgroup.comresearchgate.netmdpi.comrsc.orgacs.orgresearchgate.net Future research is expected to move beyond traditional polymer applications and explore its use in areas such as organic electronics, membrane technology, and catalysis.

The incorporation of this diamine into the backbone of conjugated polymers could lead to materials with tailored electronic properties. The fluorine atom can lower the HOMO and LUMO energy levels of the polymer, potentially improving its stability and performance in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The phenoxy group can enhance solubility and processability, which are often challenges in the field of conducting polymers.

In membrane science, polyimides derived from this diamine could exhibit enhanced gas separation properties. The fluorine substituent is known to increase the fractional free volume in polymer matrices, which can improve gas permeability. mdpi.comrsc.orgacs.org The specific combination of the fluoro and phenoxy groups may offer a unique balance of permeability and selectivity for important gas pairs like CO₂/CH₄ or O₂/N₂.

Furthermore, the diamine and its derivatives could serve as ligands for the development of novel metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms of the diamine can coordinate to metal centers, while the phenoxy and fluoro groups can be used to tune the porosity and functionality of the resulting framework for applications in gas storage, separation, or catalysis.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The presence of both a fluorine atom and a phenoxy group makes this compound an excellent candidate for studies in supramolecular chemistry and molecular self-assembly. The fluorine atom can participate in non-covalent interactions such as hydrogen bonding and halogen bonding, while the phenoxy group can engage in π-π stacking interactions. This combination of interactions can be exploited to direct the self-assembly of molecules into well-defined nanostructures.

Future research could explore the self-assembly of the diamine itself or its derivatives on various surfaces, leading to the formation of ordered monolayers or thin films. These self-assembled structures could have applications in molecular electronics or as functional coatings. The ability to control the orientation and packing of the molecules through a delicate balance of intermolecular forces will be a key area of investigation.

Moreover, this diamine could be incorporated into larger molecular architectures, such as rotaxanes and catenanes, where its unique combination of substituents can be used to control the threading and dethreading of molecular components. The development of stimuli-responsive supramolecular systems based on this diamine is another exciting possibility, with potential applications in drug delivery and sensing.

Synergistic Studies Combining Experimental Synthesis with Advanced Computational Chemistry

A powerful approach to accelerating the discovery and development of new materials based on this compound will be the close integration of experimental synthesis and advanced computational chemistry. researchgate.netnih.govnih.govresearchgate.netemerginginvestigators.orgnih.gov Density functional theory (DFT) and other computational methods can be used to predict the geometric and electronic properties of molecules and materials derived from this diamine before they are synthesized in the lab.

Computational studies can guide the design of new synthetic targets by predicting their stability, reactivity, and potential properties. For example, DFT calculations can be used to estimate the HOMO-LUMO gap of new heterocyclic compounds for applications in organic electronics, or to model the binding of these molecules to biological targets in drug discovery. researchgate.netemerginginvestigators.org Molecular dynamics simulations can be employed to study the self-assembly behavior of these molecules and to predict the morphology of resulting nanostructures. rsc.org

This synergistic approach can save significant time and resources by focusing experimental efforts on the most promising candidates. The feedback loop between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in a wide range of scientific and technological fields.

Computational Method Predicted Property Relevance to Research Area
Density Functional Theory (DFT)Electronic structure, reaction energiesSynthesis, Heterocycles, Functional Materials researchgate.netemerginginvestigators.org
Molecular Dynamics (MD)Self-assembly, polymer morphologySupramolecular Chemistry, Advanced Materials rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-ligand bindingMedicinal Chemistry, Heterocyclic Systems
Time-Dependent DFT (TD-DFT)UV-Vis absorption, fluorescenceFunctional Materials, Sensing

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-4-phenoxybenzene-1,2-diamine, and how can purity be ensured?

Methodological Answer: A common approach involves the reduction of a nitro precursor. For example, 4-Fluoro-1,2-phenylenediamine derivatives are synthesized via nitro group reduction using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Post-reduction, alkalization with NaOH and extraction with ethyl acetate yield the diamine . To ensure purity:

  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Confirm purity using HPLC (retention time comparison) and ¹H/¹⁹F NMR spectroscopy.
  • Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : Assign signals for aromatic protons (δ 6.5–7.5 ppm), amine protons (δ 3.5–5.0 ppm, broad), and fluorine environments (¹⁹F NMR δ -110 to -120 ppm for aromatic F) .
  • FTIR : Detect N-H stretches (~3300–3400 cm⁻¹) and C-F stretches (~1200–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 233.1 for C₁₂H₁₂FN₂O) .
  • X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and substituent positions .

Advanced Research Questions

Q. How can contradictions in NMR data arising from substituent effects be resolved?

Methodological Answer: Signal overlap due to fluorine’s electronegativity or phenoxy group anisotropy can be addressed by:

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons in crowded regions (e.g., aromatic protons adjacent to fluorine) .
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic exchange processes (e.g., amine proton tautomerism) .
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies mitigate side reactions during Schiff base formation with this compound?

Methodological Answer: To suppress undesired oxidation or polymerization:

  • Controlled pH : Use buffered conditions (pH 6–7) to stabilize the diamine while promoting imine formation .
  • Anhydrous Solvents : Employ dry THF or DMF with molecular sieves to prevent hydrolysis .
  • Catalytic Additives : Add MgSO₄ or ZnCl₂ to enhance selectivity for Schiff base products .
  • Low-Temperature Reactions : Conduct reactions at 0–5°C to slow competing pathways .

Q. How can the thermal stability of polyimides derived from this compound be optimized?

Methodological Answer:

  • Co-Polymerization : Blend with rigid dianhydrides (e.g., pyromellitic dianhydride) to enhance glass transition temperatures (Tg > 300°C) .
  • Fluorine Incorporation : Leverage fluorine’s electron-withdrawing effects to improve oxidative stability (TGA analysis under N₂ atmosphere) .
  • Crosslinking Agents : Introduce trifunctional amines (e.g., melamine) to form thermally resistant networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.